1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium
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Overview
Description
1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM typically involves the reaction of 1,3-dimethylbenzimidazole with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding benzimidazole derivatives with different functional groups.
Scientific Research Applications
1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzimidazole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM can be compared with other benzimidazole derivatives such as:
1,3-Dimethyl-2-phenyl-1H-benzimidazole: Similar in structure but lacks the phenylethenyl group.
2-Phenylbenzimidazole: Lacks the dimethyl groups.
Benzimidazole: The parent compound without any substituents.
The uniqueness of 1,3-DIMETHYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-3-IUM lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N2+ |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1,3-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-3-ium |
InChI |
InChI=1S/C17H17N2/c1-18-15-10-6-7-11-16(15)19(2)17(18)13-12-14-8-4-3-5-9-14/h3-13H,1-2H3/q+1/b13-12+ |
InChI Key |
LUGYDRGZQHGHLA-OUKQBFOZSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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